Rezivertinib, also known as BPI-7711, is a third-generation epidermal growth factor receptor tyrosine kinase inhibitor. It is specifically designed to target mutations in the epidermal growth factor receptor, particularly the T790M mutation, which is commonly associated with resistance to earlier generations of epidermal growth factor receptor inhibitors. Rezivertinib has shown promising efficacy in treating advanced non-small cell lung cancer (NSCLC) with these mutations, demonstrating a favorable safety profile in clinical trials .
Rezivertinib is classified as an antineoplastic agent, primarily used in oncology for the treatment of NSCLC. Its development has been documented in various clinical studies, including phase I and II trials that assess its safety and efficacy . The compound is synthesized through advanced chemical methodologies aimed at optimizing its interaction with mutant forms of the epidermal growth factor receptor .
The synthesis of rezivertinib involves multi-step organic reactions that typically include:
Analytical techniques like liquid chromatography-mass spectrometry are employed to characterize the synthesized compound and confirm its purity and structure .
The molecular formula of rezivertinib is , with a molecular weight of 365.46 g/mol. The compound features several key structural elements:
The three-dimensional structure can be visualized using computational modeling tools, which can predict how rezivertinib interacts with its target at the molecular level .
Rezivertinib undergoes several chemical reactions during its mechanism of action:
These reactions are critical for understanding both the efficacy and potential side effects of rezivertinib in clinical applications .
Rezivertinib operates by selectively inhibiting mutant forms of the epidermal growth factor receptor. The mechanism involves:
Clinical studies have demonstrated significant tumor response rates, with an objective response rate of 59.3% reported in trials involving patients with T790M mutations .
Key physical properties include:
These properties are essential for formulation development in pharmaceutical applications .
Rezivertinib is primarily applied in oncology for treating advanced non-small cell lung cancer characterized by specific mutations in the epidermal growth factor receptor. Its applications include:
The promising results from clinical trials suggest that rezivertinib could become a standard treatment option for patients with resistant forms of lung cancer .
EGFR stands as one of the most clinically validated molecular targets in oncology, with mutations occurring in 10-15% of Caucasian and 30-50% of Asian patients with NSCLC adenocarcinoma [8]. The canonical driver mutations—exon 19 deletions (45%) and exon 21 L858R point mutations (40%)—constitutively activate the receptor's tyrosine kinase domain, promoting uncontrolled cellular proliferation and survival through downstream signaling pathways including PI3K/AKT, RAS/RAF/MAPK, and JAK/STAT [8].
The therapeutic significance of EGFR extends beyond initial sensitizing mutations to include acquired resistance mechanisms, predominantly the T790M gatekeeper mutation in exon 20. This mutation induces resistance through two complementary mechanisms: steric hindrance that reduces drug binding affinity (due to substitution of threonine with bulkier methionine) and increased ATP-binding affinity that diminishes competitive inhibition by first-generation TKIs [8]. Structural analyses reveal that the T790M mutation alters the kinase domain's conformation, creating a therapeutic challenge that necessitated the development of third-generation inhibitors with covalent binding capabilities [1] [8].
Table 1: Prevalence of EGFR Mutations in NSCLC Populations
Mutation Type | Frequency in NSCLC Adenocarcinoma | Geographic Prevalence | Clinical Significance |
---|---|---|---|
Exon 19 Deletions | ~45% of EGFR mutations | Higher in Asian populations | Primary sensitivity to EGFR TKIs |
L858R Point Mutation | ~40% of EGFR mutations | Higher in Asian populations | Primary sensitivity to EGFR TKIs |
T790M Mutation | 50-60% of acquired resistance cases | Uniform across populations | Dominant resistance mechanism |
Exon 20 Insertions | 4-12% of EGFR mutations | Slightly higher in Western populations | Intrinsic resistance to early TKIs |
The development of EGFR TKIs represents a paradigm shift in NSCLC management, with each generation addressing specific limitations of its predecessors:
First-generation TKIs (gefitinib, erlotinib): These reversible ATP-competitive inhibitors demonstrated unprecedented efficacy in treatment-naïve EGFR-mutant NSCLC, with response rates of 60-70% and median progression-free survival (PFS) of 9-13 months [3] [8]. However, their therapeutic benefit remained transient, with most patients developing resistance within 8-14 months, primarily through the T790M mutation [3] [8]. Additionally, their lack of mutant selectivity resulted in on-target toxicities against wild-type EGFR in skin and gastrointestinal tract, causing frequent dermatologic and gastrointestinal adverse events [8].
Second-generation TKIs (afatinib, dacomitinib): Developed as irreversible covalent binders with broader ErbB family inhibition, these agents offered theoretical advantages in overcoming resistance. However, their clinical application against T790M mutations proved limited by insufficient therapeutic index—the doses required to inhibit T790M also caused excessive inhibition of wild-type EGFR, leading to dose-limiting toxicities [8]. Their modest efficacy against T790M-positive tumors (median PFS: 3.4 months) failed to substantially improve outcomes for patients with acquired resistance [8] [10].
Third-generation TKIs: This class, including osimertinib, almonertinib, furmonertinib, and rezivertinib, represents a quantum leap in drug design. These agents incorporate three critical pharmacological innovations: 1) covalent irreversible binding to the EGFR kinase domain; 2) mutant-selective targeting with minimal wild-type EGFR inhibition; and 3) potent activity against both sensitizing (exon 19del/L858R) and resistance (T790M) mutations [1] [5] [8]. The structural basis for their selectivity lies in preferential binding to cysteine-797 in mutant EGFR, forming a covalent bond while sparing wild-type receptors due to steric and electronic differences in the ATP-binding pocket [1] [8].
Rezivertinib emerged from systematic drug optimization efforts by Beta Pharma to develop a highly selective third-generation EGFR TKI with optimized pharmacokinetic properties and robust central nervous system (CNS) penetration [5] [7]. Preclinical characterization demonstrated its dual inhibitory capability against both activating mutations (exon 19 deletions, L858R) and the T790M resistance mutation, while maintaining minimal activity against wild-type EGFR—a key differentiator reducing off-target toxicities [1] [5]. The drug's pyrimidine-based structure facilitates irreversible binding to cysteine-797 in the ATP-binding pocket, stabilizing the kinase in an inactive conformation and preventing downstream signaling [1].
Clinical development progressed through methodical phase 1 and phase 2 studies establishing its efficacy profile:
Phase I dose-escalation study (NCT03386955): This foundational trial enrolled patients with EGFR T790M-positive advanced NSCLC who progressed after prior TKI therapy. Using a standard 3+3 design across six dose levels (30-300 mg), researchers identified 180 mg once daily as the recommended phase 2 dose, demonstrating favorable tolerability and promising antitumor activity with an objective response rate (ORR) of 59.3% and median progression-free survival (PFS) of 9.7 months [5].
Phase IIb study (NCT03812809): This expansion trial confirmed rezivertinib's efficacy in a larger cohort (n=172) of T790M-positive patients, reporting consistent ORR (59.3%) and median PFS (9.7 months) at the 180mg dose level. Particularly noteworthy was its substantial intracranial efficacy, with CNS objective response rate (CNS-ORR) of 68.9% in patients with measurable CNS metastases [4] [9].
Table 2: Key Clinical Efficacy Endpoints in Rezivertinib Trials
Study Phase | Population | Dose | ORR (%) | Median PFS (months) | CNS-ORR (%) |
---|---|---|---|---|---|
Phase I/IIa (First-line) | EGFR-mutant advanced NSCLC (n=43) | 180 mg QD | 83.7 | 20.7 | Not reported |
Phase I/IIa (NCT03386955) | T790M+ advanced NSCLC (n=172) | 180 mg QD | 59.3 | 9.7 | 32.0 (cFAS) / 68.9 (cEFR) |
Phase III REZOR (NCT03866499) | EGFR-mutant advanced NSCLC (rezivertinib arm, n=184) | 180 mg QD | Not reported | 19.3 | Not specifically reported |
The landmark phase III REZOR trial (NCT03866499) positioned rezivertinib directly against the first-generation TKI gefitinib in treatment-naïve EGFR-mutant NSCLC patients. This multicenter, double-blind, randomized study demonstrated rezivertinib's superior efficacy, with significantly prolonged median PFS (19.3 months vs. 9.6 months; HR 0.48; p<0.0001) [3] [6]. Importantly, subgroup analyses revealed consistent PFS benefits across all prespecified groups, including patients with baseline CNS metastases—a population historically facing poorer outcomes [3] [6] [9].
Rezivertinib's distinctive CNS penetration represents one of its most clinically valuable attributes. A pooled analysis of phase 1 and 2b studies revealed compelling intracranial efficacy in patients with EGFR T790M-positive NSCLC and CNS metastases [4] [9]:
These CNS-specific outcomes significantly exceed historical benchmarks for chemotherapy and earlier-generation TKIs, addressing a critical unmet need given the high frequency of brain metastases in EGFR-mutant NSCLC [4] [9].
Table 3: Rezivertinib's CNS Efficacy in T790M-Positive NSCLC (Pooled Analysis)
Efficacy Parameter | cFAS Population (n=150) | cEFR Population (n=45) |
---|---|---|
CNS-ORR | 32.0% (48/150; 95% CI: 24.6–40.1%) | 68.9% (31/45; 95% CI: 53.4–81.8%) |
CNS-DCR | 42.0% (63/150; 95% CI: 34.0–50.3%) | 100% (45/45; 95% CI: 92.1–100.0%) |
Median CNS-DoR | 13.8 months (95% CI: 9.6–NC) | Not separately reported |
Median CNS-PFS | 16.5 months (95% CI: 13.7–NC) | Not separately reported |
CNS Depth of Response (DepOR) | Not applicable | Median: -52.0% (range: -100.0 to 16.1%) |
The clinical development trajectory of rezivertinib culminated in its regulatory approval in China (May 2024) for advanced NSCLC patients with EGFR T790M mutations following progression on prior EGFR TKI therapy [6] [7]. Ongoing research explores rezivertinib's potential in novel combination regimens and its positioning in the first-line setting for treatment-naïve patients, where its efficacy appears comparable to other approved third-generation TKIs based on available clinical data [3] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7